7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride” is a chemical compound . It is available for purchase from various suppliers for research and testing purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N.ClH/c1-2-4-9-8(3-1)10(5-6-10)7-11-9;/h1-4,11H,5-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The molecular weight of “7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride” is 181.66 .Scientific Research Applications
Synthesis and Derivatives Creation
Studies have detailed the synthesis of various spirocyclopropane derivatives, highlighting their potential in creating complex molecular architectures. For instance, the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its analogues demonstrates diastereoselective cyclopropanation reactions, which are crucial in the formation of these compounds. Such syntheses pave the way for developing new pharmaceuticals and materials with unique properties (S. Yong, A. Ung, S. Pyne, B. Skelton, A. White, 2007).
Photochemistry and Reactivity
Research into the photochemistry of quinone diazides, which are potential precursors to spiro-cyclopropane-indol-7-one structures, reveals complex reactions involving oxygen transfer and carbenoid addition. These findings are essential for designing light-responsive materials and understanding molecular behavior under photochemical conditions (R. Sundberg, E. W. Baxter, 1986).
Catalyst-Free Synthesis
Innovations in catalyst-free synthesis have been reported, such as the highly diastereoselective formation of spiro[cyclopropane-1,3′-indolin]-2′-ones from substituted 3-methyleneindolin-2-ones. This methodology highlights the efficiency and environmental benefits of avoiding metal catalysts in synthetic procedures (Ram Awatar Maurya et al., 2014).
Ring-Opening Cyclization
The ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines, leading to 2-substituted 4-hydroxyindole derivatives, showcases the potential for rapid access to bioactive indole structures. This method could be valuable in synthesizing natural products and pharmaceuticals (H. Nambu, M. Fukumoto, Wataru Hirota, T. Yakura, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
7-methylspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-8-3-2-4-9-10(8)12-7-11(9)5-6-11;/h2-4,12H,5-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYINJXJYYXFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(CC3)CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.